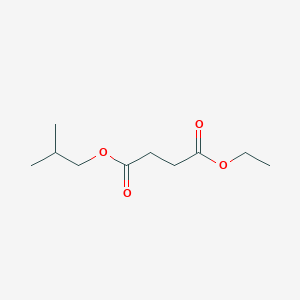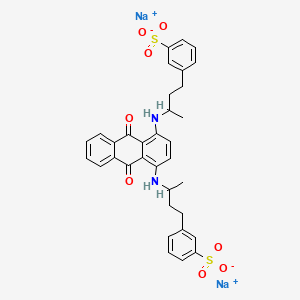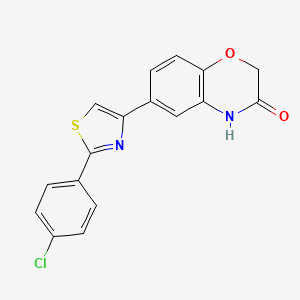
Ethyl isobutyl succinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is an ester derived from succinic acid and isobutyl alcohol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: Ethyl isobutyl succinate can be synthesized through the esterification of succinic acid with isobutyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where succinic acid and isobutyl alcohol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products.
化学反応の分析
Types of Reactions: Ethyl isobutyl succinate undergoes various chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Reduction: this compound can be reduced to its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Succinic acid and isobutyl alcohol.
Transesterification: Different esters and alcohols.
Reduction: Corresponding alcohols.
科学的研究の応用
Ethyl isobutyl succinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
作用機序
The mechanism of action of ethyl isobutyl succinate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release succinic acid and isobutyl alcohol, which may then participate in various metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Ethyl isobutyl succinate can be compared with other similar esters derived from succinic acid, such as:
Ethyl succinate: An ester formed from succinic acid and ethanol.
Isobutyl succinate: An ester formed from succinic acid and isobutanol.
Methyl succinate: An ester formed from succinic acid and methanol.
Uniqueness: this compound is unique due to its specific combination of ethyl and isobutyl groups, which impart distinct physical and chemical properties compared to other succinate esters. This uniqueness makes it suitable for specific applications in various fields .
特性
CAS番号 |
52762-24-0 |
|---|---|
分子式 |
C10H18O4 |
分子量 |
202.25 g/mol |
IUPAC名 |
1-O-ethyl 4-O-(2-methylpropyl) butanedioate |
InChI |
InChI=1S/C10H18O4/c1-4-13-9(11)5-6-10(12)14-7-8(2)3/h8H,4-7H2,1-3H3 |
InChIキー |
ITMHQIWFDVCNJS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCC(=O)OCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![benzyl N-[2-[[(1S,2S,4S)-1-benzyl-4-[[2-(benzyloxycarbonylamino)benzoyl]amino]-2-hydroxy-5-phenyl-pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12736426.png)



![9-chloro-3-propylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12736449.png)
